3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The starting materials often include 3-methoxyaniline, 4-methylbenzyl chloride, and morpholine-4-carbonyl chloride. The key steps in the synthesis may include:
Formation of the Quinazolinone Core: This is achieved through the cyclization of 3-methoxyaniline with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Morpholine-4-carbonyl Group: This step involves the reaction of the intermediate with morpholine-4-carbonyl chloride, typically in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the morpholine-4-carbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-4E-heptene-3-one
- 4-methoxyphenyl methyl(4-methylphenyl)carbamate
Uniqueness
Compared to similar compounds, 3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-7-(morpholine-4-carbonyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-19-6-8-20(9-7-19)18-36-28-29-25-16-21(26(32)30-12-14-35-15-13-30)10-11-24(25)27(33)31(28)22-4-3-5-23(17-22)34-2/h3-11,16-17H,12-15,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFVHPSCXVMEFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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